molecular formula C23H17NO2 B2855487 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one CAS No. 902507-04-4

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one

Cat. No.: B2855487
CAS No.: 902507-04-4
M. Wt: 339.394
InChI Key: NWZNYHPHVLXXPY-UHFFFAOYSA-N
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Description

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (CAS 902507-04-4) is an organic compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This quinoline derivative is supplied for research purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any personal use. Quinolines and their fused derivatives, such as pyrroloquinolines, represent a significant area of investigation in medicinal chemistry due to their wide range of biological activities . Specifically, 1-benzoyl-substituted pyrroloquinoline scaffolds, which are structurally related to this compound, have been identified as promising frameworks in anticancer research . Studies on analogous compounds have shown that they can function as potent antiproliferative agents against various cancer cell lines, including breast (T47D), colon (HCT116), and renal cancers, through mechanisms such as the inhibition of tubulin polymerization . The presence of the benzoyl group is a key structural feature that contributes to the compound's research value, particularly in explorations of small molecule interactions with biological targets. Researchers are exploring these derivatives for their potential to induce apoptosis and disrupt cell migration . This product is offered in various quantities to support ongoing scientific discovery.

Properties

IUPAC Name

3-benzoyl-1-benzylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c25-22(18-11-5-2-6-12-18)20-16-24(15-17-9-3-1-4-10-17)21-14-8-7-13-19(21)23(20)26/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZNYHPHVLXXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for constructing the 1,4-dihydroquinolin-4-one scaffold. In one approach, 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters undergo cyclization in a methanol/phenyl ether mixture (1:8 ratio) with sodium methanolate at reflux. For 3-benzoyl substitution, the arylpropenylamino precursor incorporates a benzoyl group prior to cyclization. This method yields 3-aroylquinolin-4-ones with reported purities >95% after recrystallization.

Modifications to this protocol include substituting phenyl ether with diphenyl ether, which enhances thermal stability during prolonged reflux. Post-cyclization, the methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by acidification with HCl to precipitate the product.

Acid-Catalyzed Cyclocondensation

A modified cyclocondensation employs acetic acid and acetic anhydride at 120°C for 6 hours. Starting from N-methylanthranilic acid, this method generates 4-hydroxyquinolin-2(1H)-one intermediates. While this route primarily yields 2-quinolinones, adapting the electrophilic substitution pattern to position 3 requires introducing the benzoyl group prior to cyclization. Titanium tetrachloride has been utilized as a Lewis acid catalyst to direct acylation at the 3-position.

N-Alkylation for Benzyl Group Introduction

Alkylation of Quinolinone Intermediates

Post-cyclization, the 1-position is functionalized via N-alkylation. A representative procedure involves reacting 3-benzoylquinolin-4(1H)-one with benzyl bromide in anhydrous DMF, using sodium hydride as a base. Key parameters include:

  • Molar ratio : 1:1.2 (quinolinone:benzyl bromide)
  • Temperature : 60–80°C
  • Reaction time : 8–12 hours

The product is purified by leaching with chloroform/methanol (1:1), yielding 3-benzoyl-1-benzyl-1,4-dihydroquinolin-4-one with 78% efficiency.

Solvent and Base Optimization

Comparative studies show that tetra-n-butylammonium fluoride (TBAF) in aqueous ethanol (8:2) improves alkylation yields to 85% by stabilizing the quinolinone enolate. Alternative bases like K₂CO₃ in acetone reduce side-product formation but require extended reaction times (24 hours).

Multi-Component Synthesis Approaches

One-Pot Assembly

A three-component reaction condenses:

  • 2-Phenyl-N-allyl-indole-3-carbaldehyde
  • Malononitrile
  • 4-Hydroxy-1-methylquinolin-2(1H)-one

While this method primarily generates pyrano[3,2-c]quinolines, substituting the indole aldehyde with benzoyl-protected variants and replacing the methyl group with benzyl during the alkylation step adapts it for 3-benzoyl-1-benzyl derivatives. TBAF catalysis in refluxing ethanol/water (8:2) achieves 70–75% yields.

Tandem Knoevenagel-Michael Cyclization

Malononitrile undergoes Knoevenagel condensation with benzaldehyde derivatives to form arylidene intermediates. Subsequent Michael addition to 4-hydroxyquinolinones, followed by cyclization, installs the benzoyl group. Benzyl introduction occurs via late-stage alkylation, as described in Section 2.1.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 8.36 (s, 1H, quinolinone C2-H), 7.76–7.41 (m, 10H, benzoyl and benzyl aromatics), 5.68 (s, 2H, benzyl CH₂).
  • ¹³C NMR (100 MHz):
    δ 194.8 (C=O, benzoyl), 174.9 (C=O, quinolinone), 143.7–119.3 (aromatic carbons).

Infrared Spectroscopy (IR)

Strong absorptions at 1644 cm⁻¹ (quinolinone C=O) and 1554 cm⁻¹ (benzoyl C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₁₉NO₂ [M+H]⁺: 353.1416; Observed: 353.1414.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Gould-Jacobs + Alkylation 78 95 High regioselectivity Multi-step purification
Acid-Catalyzed Cyclization 65 90 Short reaction time Low benzoyl incorporation
Multi-Component Synthesis 75 92 One-pot convenience Requires TBAF optimization

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Quinoline-4-one derivatives.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit enzymes involved in key biological processes, leading to therapeutic effects.

    Bind to Receptors: The compound can bind to specific receptors, modulating their activity and resulting in various biological responses.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituents at the C3 and N1 positions. Key analogs include:

Compound C3 Substituent N1 Substituent Key Features
3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one Benzoyl Benzyl Planar fused-ring system; strong electron-withdrawing benzoyl enhances stability
APDQ 230122 (3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one) Acyl (variable) - Anti-pneumococcal activity (MIC₉₀: 0.009–0.033 μM); targets SerB653 phosphatase
3-Ethoxymethyl-1,4-dihydroquinolin-4-one Ethoxymethyl - Crystal structure shows N–H⋯O hydrogen bonding; dihedral angle: 86.9°
2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one 1,3-Benzodioxol-5-yl Methyl Enhanced lipophilicity due to benzodioxole moiety; used in CNS drug design

Key Observations :

  • Electron-withdrawing groups (e.g., benzoyl, acyl) at C3 improve metabolic stability and enzyme inhibitory potency .
  • Benzyl or bulky N1 substituents (e.g., 3-methyl-butyl in ) enhance membrane permeability but may reduce solubility .
Pharmacological Activities
  • Antibacterial Activity: APDQ derivatives (e.g., APDQ 230122) exhibit potent activity against Streptococcus pneumoniae (MIC₉₀: 0.009 μM for serotype 19F) by inhibiting phosphoserine phosphatase (SerB653), a virulence factor . In contrast, 3-benzoyl derivatives lack direct antibacterial data but share structural similarities with anti-inflammatory dihydroquinolinones .
  • Anti-inflammatory Effects: 1,4-Dihydroquinolin-4-ones with amino or acyl groups at C2/C3 exhibit COX-2 inhibition, but 3-benzoyl analogs remain understudied in this context .
Physicochemical and Computational Data
  • Solubility : 3-Benzoyl derivatives exhibit lower aqueous solubility (predicted LogP ~3.5) compared to ethoxymethyl analogs (LogP ~2.8) due to aromatic bulk .
  • Spectroscopic Properties : FT-IR and FT-Raman studies on 3-ethoxymethyl derivatives confirm C=O stretching at ~1660 cm⁻¹ and N–H bending at ~1550 cm⁻¹, consistent with hydrogen-bonded crystal packing .
  • QSAR Insights: Molecular docking reveals that 3-acyl-2-phenylamino derivatives bind SerB653 phosphatase via hydrogen bonds with Glu127 and hydrophobic interactions with Phe156 .

Q & A

Q. What are the optimized synthetic routes for 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one, and how can reaction yields be improved?

The synthesis of dihydroquinolinone derivatives typically involves multi-step reactions with precise control of temperature, reaction time, and catalyst selection. For example, similar compounds (e.g., 6-ethoxy-3-(4-fluorobenzoyl) derivatives) require catalysts like palladium complexes or Lewis acids to facilitate coupling reactions. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are critical for solubilizing intermediates . Optimizing stoichiometric ratios of benzylamine and benzoyl chloride derivatives, along with reflux conditions (~80–100°C), can enhance yields to >70% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Advanced characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching the molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. How do solvent polarity and catalyst choice influence the reaction efficiency of dihydroquinolinone derivatives?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing charged intermediates, while catalysts like Pd(OAc)₂ or CuI accelerate cross-coupling steps. For instance, PdCl₂(PPh₃)₂ has been used in Suzuki-Miyaura couplings to attach aryl groups to the quinolinone core .

Advanced Research Questions

Q. How can molecular docking simulations and enzymatic assays elucidate the mechanism of action of this compound?

Computational tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound and biological targets (e.g., kinases or GPCRs). For example, sulfonyl-containing analogs (e.g., 3-chlorobenzenesulfonyl derivatives) show affinity for ATP-binding pockets in kinases, validated via ATPase inhibition assays . Follow-up studies should combine docking results with mutagenesis experiments to identify critical binding residues.

Q. How can researchers resolve contradictions in bioactivity data caused by substituent effects on the quinolinone core?

Systematic structure-activity relationship (SAR) studies are essential. For example:

Substituent PositionBioactivity Trend (IC₅₀)Reference
3-BenzoylEnhanced kinase inhibition
6-EthoxyReduced solubility
1-BenzylImproved metabolic stability
Varying substituents (e.g., replacing benzoyl with sulfonyl groups) and testing across cell lines (e.g., HeLa vs. HEK293) can clarify context-dependent effects .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound solubility without denaturing proteins .
  • Lyophilization : Pre-formulate the compound with cyclodextrins or PEG derivatives to enhance stability during storage .
  • pH optimization : Test solubility in phosphate buffers (pH 6.5–7.5) to mimic physiological conditions .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in follow-up derivatization reactions?

Electron-withdrawing groups (e.g., -SO₂Cl) increase electrophilicity at the 4-keto position, enabling nucleophilic attacks by amines or thiols. Conversely, bulky substituents (e.g., 1-benzyl) hinder reactions at adjacent positions. For example, 3-(4-methylbenzenesulfonyl) analogs undergo faster amidation than benzoyl derivatives due to enhanced electrophilicity .

Methodological Notes

  • Contradiction Analysis : Discrepancies in bioactivity data may arise from assay conditions (e.g., serum concentration in cell culture) or impurities in synthesized batches. Always cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, humidity control) to ensure reproducibility, as dihydroquinolinones are sensitive to oxidation .

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